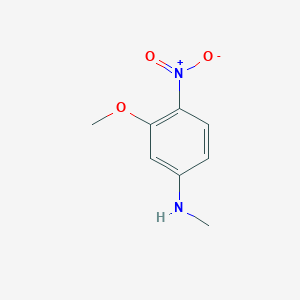

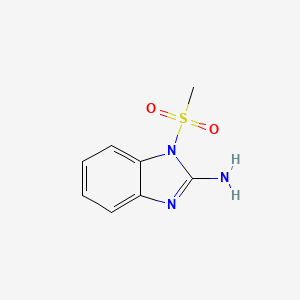

1-(Methylsulfonyl)-1H-benzimidazol-2-amine

説明

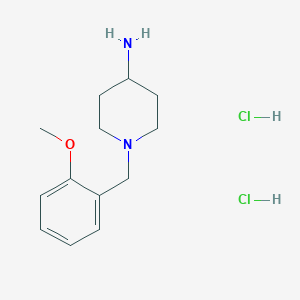

1-(Methylsulfonyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Synthesis Analysis

The synthesis of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds often involves various chemical reactions. For instance, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold were synthesized and analyzed for their potential antitumor activity . Another study reported the synthesis of 2-(4-(methylsulfonyl)phenyl)benzimidazoles as selective cyclooxygenase-2 inhibitors .Molecular Structure Analysis

The molecular structure of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine is characterized by the presence of a benzimidazole ring fused with a methylsulfonyl group . The benzimidazole ring is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole .Chemical Reactions Analysis

The chemical reactions involving 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds can be diverse. For example, a new Julia-type methylenation reagent, 1-methyl-2-(methylsulfonyl)benzimidazole, reacts with a variety of aldehydes and ketones to give the corresponding terminal alkenes in high yields .科学的研究の応用

Efficient Synthesis Methods

1-(Methylsulfonyl)-1H-benzimidazol-2-amine is utilized in various synthesis methods. For instance, it's used in an efficient method to access 2-substituted benzimidazoles under solvent-free conditions. This process involves the reaction of both aromatic and alkyl nucleophiles with 2-methylsulfonyl benzimidazole, generating a variety of 2-substituted benzimidazoles (Lan et al., 2008).

Catalysis and Chemical Reactions

The compound also plays a role in catalysis and chemical reactions. For example, it's involved in the oxidative C-H amination of N-substituted amidines and N,N'-bis(aryl)amidines, using iodobenzene as a catalyst to produce 1,2-disubstituted benzimidazoles (Alla et al., 2013). Furthermore, it reacts with aldehydes and ketones to give terminal alkenes, using specific reagents under mild and practical conditions (Ando et al., 2015).

Synthesis of Complex Molecules

This compound is instrumental in the synthesis of complex molecules. In one study, it reacted with arenesulfonyl chlorides to yield 1-arylsulfonylbenzimidazol-2-amines, demonstrating the versatility of this compound in chemical synthesis (Kaipnazarov et al., 2013).

Applications in Nanocatalysis

1-(Methylsulfonyl)-1H-benzimidazol-2-amine finds applications in nanocatalysis. For instance, it's used in the preparation of 1-substituted-1H-1,2,3,4-tetrazoles through cyclization reactions, showcasing its use in novel nanocatalyst development (Ghasemzadeh & Akhlaghinia, 2017).

Novel Syntheses and Biological Activities

It's also involved in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which have been evaluated for antimicrobial and cytotoxic activities (Noolvi et al., 2014).

Role in Pharmaceutical Research

1-(Methylsulfonyl)-1H-benzimidazol-2-amine plays a significant role in pharmaceutical research. It's used in synthesizing Pd(II) and Pt(II) complexes containing benzimidazole ligands, which are potential anticancer compounds (Ghani & Mansour, 2011).

将来の方向性

The future directions for research on 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds could involve further exploration of their potential therapeutic applications. For instance, azaindole-based frameworks, which can include a methylsulfonyl group, are being explored as potential antiviral agents . Additionally, the development of safer and more efficient synthetic routes for these compounds is an active area of research .

特性

IUPAC Name |

1-methylsulfonylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-14(12,13)11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUVPGKUELYOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629457 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-1H-benzimidazol-2-amine | |

CAS RN |

915922-50-8 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。